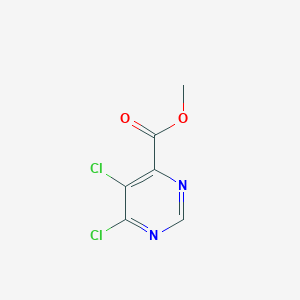
4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile is an organic compound with the molecular formula C11H10F3N It is characterized by the presence of a trifluoromethyl group attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 1,1,1-trifluoro-2-methylpropan-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Products with different functional groups replacing the trifluoromethyl group.
Reduction: Corresponding amines.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.
1,1,1-Trifluoro-2-propanol: Contains the trifluoromethyl group but lacks the benzonitrile moiety.
Uniqueness: 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile is unique due to the combination of the trifluoromethyl group and the benzonitrile moiety, which imparts distinct chemical and physical properties. This combination enhances its stability, reactivity, and potential for diverse applications .
Properties
CAS No. |
1225380-06-2 |
|---|---|
Molecular Formula |
C11H10F3N |
Molecular Weight |
213.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



